Product packaging for 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin(Cat. No.:CAS No. 103456-42-4)

1,2,3,4,6,7-Hexabromo-dibenzo-dioxin

Cat. No.: B022475
CAS No.: 103456-42-4
M. Wt: 657.6 g/mol
InChI Key: RZDHYIJHBJEYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,6,7-Hexabromo-dibenzo-dioxin is a high-purity, brominated analogue of polychlorinated dibenzo-p-dioxins, supplied as a dedicated reference standard for advanced scientific research. With the molecular formula C12H2Br6O2 and a molecular weight of 657.567 g/mol, this compound is a member of the persistent organic pollutants (POPs) class and is primarily used in environmental and toxicological studies. Main Applications & Research Value: Analytical Standard: This compound is essential for use as a standard in gas chromatography-mass spectrometry (GC-MS) analysis, enabling the accurate identification and quantification of brominated dioxins in complex environmental and biological samples. Mechanistic Toxicology: As a polybrominated dioxin, it is a compound of interest for studying the activation of the aryl hydrocarbon receptor (Ah receptor), a key mechanism of action for dioxin-like toxicity. Research using this compound helps elucidate the downstream gene expression and toxic outcomes associated with receptor activation. Environmental Fate and Persistence: Used in studies investigating the environmental behavior, bioaccumulation potential, and metabolic stability of brominated flame retardants and their transformation products. Note: This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other personal use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H2Br6O2 B022475 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin CAS No. 103456-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,6,7-hexabromodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br6O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDHYIJHBJEYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908428
Record name 1,2,3,4,6,7-Hexabromooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103456-42-4
Record name 1,2,3,4,6,7-Hexabromooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Methodologies for the Quantitative and Qualitative Characterization of 1,2,3,4,6,7 Hexabromo Dibenzo Dioxin and Polybrominated Dibenzo P Dioxins

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC/HRMS) for PBDD/F Analysis

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for the analysis of PBDD/Fs. nih.govwaters.com This technique offers the high sensitivity and selectivity necessary for detecting these compounds at the low levels at which they typically occur in the environment. waters.com The high resolving power of the mass spectrometer, typically greater than 10,000, allows for the differentiation of PBDD/F congeners from other co-eluting compounds with similar mass-to-charge ratios. nih.gov The gas chromatograph separates the different PBDD/F congeners based on their boiling points and polarity before they enter the mass spectrometer for detection and quantification. nih.gov

Recent advancements in mass spectrometry, such as the Orbitrap GC mass spectrometer, provide even greater mass resolution and sub-ppm mass accuracy, offering an alternative to traditional magnetic sector instruments while still meeting strict regulatory compliance criteria. thermofisher.com For instance, the analysis of octachlorodibenzo-p-dioxin (B131699) (OCDD) requires a mass resolution of approximately 23,000 to comply with EPA Method 1613, a benchmark that modern Orbitrap systems can readily exceed. thermofisher.com Furthermore, tandem mass spectrometry (MS/MS) techniques, such as those using a hybrid tandem mass spectrometer, can offer enhanced selectivity by monitoring specific fragmentation reactions, which can be particularly useful for characterizing complex samples where interferences are a significant issue. nih.gov

Isotope Dilution Techniques for Enhanced Quantification

Isotope dilution is a powerful technique used to improve the accuracy and precision of quantitative analysis for PBDD/Fs. nih.gov This method involves spiking the sample with a known amount of an isotopically labeled analogue of the target analyte before sample preparation and analysis. nih.gov For PBDD/F analysis, 13C-labeled internal standards are commonly used. nih.gov

The fundamental principle of isotope dilution is that the labeled standard behaves identically to the native analyte throughout the extraction, cleanup, and analysis processes. nih.govnih.gov Any losses of the analyte during these steps will be mirrored by losses of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, compensating for variations in recovery and instrumental response. nih.gov This approach is recognized as a reference method for internal standardization in mass spectrometry-based analyses. nih.gov

Optimized Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The analysis of 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin and other PBDD/Fs in complex environmental and biological samples requires robust and efficient sample preparation and extraction protocols. The choice of method depends on the sample matrix, the target analytes' physicochemical properties, and their expected concentration levels. researchgate.net

Commonly used extraction techniques for solid samples like soil, sediment, and tissues include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). nih.govresearchgate.net For liquid samples, liquid-liquid extraction (LLE) is often employed. nih.gov Recent trends focus on miniaturized and more environmentally friendly techniques that reduce solvent consumption and extraction time, such as matrix solid-phase dispersion (MSPD) and dispersive liquid-liquid microextraction (DLLME). researchgate.netnih.gov

Following extraction, the crude extract typically contains a high concentration of lipids and other co-extracted interfering compounds that must be removed before instrumental analysis. researchgate.net This is often achieved through a multi-step cleanup process that may include techniques like gel permeation chromatography (GPC) and column chromatography using adsorbents such as silica (B1680970) gel, alumina, and florisil (B1214189). nih.gov For example, a multi-layer silica gel column can be prepared with layers of neutral, basic, and acidic silica to effectively remove different types of interferences. nih.gov

Efficient Separation of PBDD/Fs from Co-Contaminants (e.g., PBDEs)

A significant challenge in the analysis of PBDD/Fs is their potential co-occurrence with other brominated flame retardants, particularly polybrominated diphenyl ethers (PBDEs). researchgate.net PBDEs can interfere with the accurate quantification of PBDD/Fs, and some PBDEs can even be converted to PBDD/Fs under certain thermal conditions, such as those that can occur in the injection port of a gas chromatograph. researchgate.netaaqr.org

Therefore, efficient separation of PBDD/Fs from PBDEs during the sample cleanup process is crucial. researchgate.net This is often accomplished using multi-column chromatography systems. For instance, a combination of silica gel and florisil columns can be employed to separate these two classes of compounds. nih.gov The choice of elution solvents and their polarities is optimized to selectively elute the PBDD/Fs while retaining the PBDEs on the column, or vice versa. researchgate.net

Method Validation, Quality Assurance, and Quality Control (QA/QC) in PBDD/F Determination

To ensure the reliability and accuracy of PBDD/F analysis, rigorous method validation and ongoing quality assurance/quality control (QA/QC) procedures are essential. researchgate.netresearchgate.net Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. researchgate.netfao.org This involves evaluating several performance characteristics, including:

Accuracy: The closeness of the measured value to the true value. researchgate.net

Precision: The degree of agreement among a series of individual measurements. researchgate.net

Specificity: The ability to unequivocally assess the analyte in the presence of other components. researchgate.net

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a defined range. youtube.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. aaqr.org

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. aaqr.org

QA/QC measures are implemented throughout the entire analytical process, from sample collection to data reporting, to monitor and maintain the quality of the results. youtube.com This includes the analysis of procedural blanks, spiked samples, and certified reference materials (CRMs) to assess for contamination, recovery, and accuracy, respectively. nih.gov Regular participation in proficiency testing schemes is also a key component of a robust QA/QC program. fao.org

Attainable Detection Limits and Quantification Capabilities for Trace Levels

Modern analytical instrumentation, particularly HRGC/HRMS, allows for the detection and quantification of PBDD/Fs at extremely low concentrations. nih.gov Method detection limits (MDLs) for PBDD/Fs are typically in the low picogram per gram (pg/g) or parts-per-trillion (ppt) range for solid samples and even lower for liquid samples. nih.govaaqr.org For example, studies have reported MDLs for PBDD/Fs ranging from 0.0310 to 25.6 pg/g in dust samples. aaqr.org The limit of quantification (LOQ) is generally defined as a signal-to-noise ratio of 10, ensuring reliable quantification at these trace levels. aaqr.org The high sensitivity of these methods is crucial for assessing human and environmental exposure to these persistent organic pollutants. publications.gc.ca

Analytical Challenges Associated with Higher Brominated Congeners and Thermal Stability

The analysis of higher brominated PBDD/F congeners, such as hepta- and octa-brominated dioxins and furans, presents specific analytical challenges. researchgate.net These compounds have lower volatility and are more prone to thermal degradation in the hot injection port and analytical column of the gas chromatograph. nih.govnih.gov This thermal degradation can lead to the formation of less brominated congeners, resulting in an inaccurate congener profile and an overestimation of the concentration of these lower brominated compounds. nih.gov

To mitigate these issues, several strategies can be employed. The use of cool on-column or programmable temperature vaporization (PTV) injection techniques can minimize the thermal stress on the analytes during injection. nih.gov The selection of a highly inert and thermally stable GC column is also critical to prevent on-column degradation. restek.com Furthermore, the development of analytical methods using liquid chromatography-mass spectrometry (LC-MS) offers an alternative that avoids the high temperatures associated with GC and can be particularly useful for the analysis of thermally labile compounds like BDE-209, a precursor to some PBDD/Fs. nih.gov

Data Tables

Table 1: Typical Instrumental Parameters for PBDD/F Analysis by HRGC/HRMS

ParameterTypical SettingRationale
Gas Chromatograph
ColumnDB-5ms or equivalent (e.g., Rtx-1614)Provides good separation of PBDD/F congeners. restek.com
Column Dimensions30-60 m length, 0.25 mm I.D., 0.25 µm film thicknessBalances resolution and analysis time. thermofisher.comrestek.com
Injection ModeSplitless or Cool On-ColumnMaximizes sensitivity and minimizes thermal degradation. nih.govnih.gov
Injection Volume1-2 µLTypical volume for trace analysis. thermofisher.comnih.gov
Carrier GasHeliumProvides good chromatographic efficiency.
Oven Temperature ProgramRamped from a low initial temperature (e.g., 150°C) to a high final temperature (e.g., 310°C)Optimizes separation of congeners with a wide range of boiling points. nih.gov
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for PBDD/F analysis. researchgate.net
Mass AnalyzerHigh-Resolution Magnetic Sector or OrbitrapProvides high mass resolution (>10,000) for selectivity. nih.govthermofisher.com
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity by monitoring only the specific ions of interest for each congener group. nih.gov

Table 2: Common QA/QC Samples and Their Purpose in PBDD/F Analysis

QA/QC SampleDescriptionPurposeFrequency
Procedural Blank A sample containing all reagents and materials used in the analytical process but no sample matrix.To assess for contamination introduced during the sample preparation and analysis process.One per batch of samples.
Matrix Spike A sample of the matrix being analyzed that is fortified with a known amount of the target analytes.To evaluate the accuracy of the method by determining the recovery of the spiked analytes.One per batch of samples. nih.gov
Certified Reference Material (CRM) A material with a certified concentration of the target analytes in a similar matrix to the samples being analyzed.To provide an independent assessment of the accuracy and traceability of the analytical results. nih.govAs available and required by the analytical method or laboratory SOPs.
Continuing Calibration Verification (CCV) A standard solution of known concentration analyzed periodically throughout the analytical run.To monitor the stability and performance of the instrument over time.Typically every 10-12 samples. youtube.com
Isotope-Labeled Internal Standards Isotopically labeled analogues of the target analytes added to every sample, blank, and standard.To correct for variations in extraction efficiency, cleanup, and instrumental response. nih.govAdded to all samples and standards.

Progress Towards Standardized Analytical Methods for PBDD/Fs

The establishment of standardized analytical methods is fundamental for ensuring the quality, comparability, and reliability of data on environmental contaminants. For polybrominated dibenzo-p-dioxins (PBDD/Fs), including this compound, the path to standardization has been more complex and less defined than for their chlorinated analogs (PCDD/Fs). nih.gov While significant progress has been made in adapting existing methodologies, a universally accepted and implemented standard for PBDD/F analysis across all matrices remains an ongoing challenge. researchgate.net

A primary reason for the slower development of standardized methods for PBDD/Fs is that their determination requires a high degree of analytical competence due to the greater adsorptivity and lability associated with the carbon-bromine bond compared to the carbon-chlorine bond. nih.gov Furthermore, the lack of certified reference materials and a complete set of labeled standards for all congeners has historically hindered the development and validation of unified analytical approaches. researchgate.net

Despite these challenges, several methods originally developed for PCDD/Fs have been adapted and validated for the analysis of PBDD/Fs. One of the notable advancements is the inclusion of polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in the U.S. Environmental Protection Agency (EPA) Method TO-9A for ambient air sampling. epa.gov This method utilizes high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) and can quantify concentrations as low as 0.2 picograms per cubic meter (pg/m³). epa.gov

Many laboratories also reference established EPA methods for chlorinated dioxins, such as EPA Method 1613, as a basis for their in-house PBDD/F analysis procedures. researchgate.net These adaptations often involve modifications to sample extraction, cleanup, and instrument calibration to account for the specific physicochemical properties of brominated compounds. For instance, specialized cleanup steps using materials like Florisil or activated carbon columns are often necessary to separate PBDD/Fs from interfering compounds, particularly polybrominated diphenyl ethers (PBDEs). researchgate.net

In Europe, while EN 1948 is a well-established standard for the determination of PCDD/Fs from stationary sources, its direct application to PBDD/Fs is not explicitly defined. However, the sampling principles outlined in EN 1948 are often adopted for PBDD/F analysis. analytice.comnih.gov The validation of these adapted methods typically follows guidelines from bodies like the European Commission, ensuring that performance characteristics such as precision, recovery, and limits of quantification meet specified criteria. researchgate.net

The table below summarizes the current status and challenges in the standardization of analytical methods for PBDD/Fs.

AspectCurrent Status & ProgressRemaining Challenges
Official Standardized Methods U.S. EPA Method TO-9A includes PBDD/Fs for ambient air analysis. epa.govLack of a universally accepted, dedicated standard method for PBDD/Fs across all matrices (e.g., soil, food, biota).
Adapted Methodologies Widespread adaptation of PCDD/F methods (e.g., EPA 1613, EN 1948 principles) for PBDD/F analysis. researchgate.netanalytice.comNeed for method modifications to address the unique properties of brominated compounds (e.g., thermal lability, photosensitivity). researchgate.net
Certified Reference Materials (CRMs) Some commercial suppliers offer a selection of labeled and unlabeled PBDD/F standards. dspsystems.euA comprehensive suite of CRMs and isotopically labeled standards for all 2,3,7,8-substituted PBDD/F congeners is not yet fully available. researchgate.net
Interlaboratory Comparison Studies Some proficiency testing programs for persistent organic pollutants may include PBDD/Fs. nih.govLimited number of large-scale, dedicated interlaboratory comparison studies for PBDD/Fs to assess method performance and comparability across labs. nih.gov
Method Validation Laboratories often perform in-house validation of their adapted methods according to international guidelines. researchgate.netaaqr.orgpcdn.coInconsistencies in in-house methods can lead to variability in reported data, making cross-study comparisons difficult.
Analytical Interferences Development of specialized cleanup techniques (e.g., using Florisil or carbon columns) to separate PBDD/Fs from co-eluting PBDEs. researchgate.netThe presence of high concentrations of PBDEs in many samples can still pose a significant analytical challenge. researchgate.net

Progress towards standardization is also evident in the efforts of international bodies. The World Health Organization (WHO) has considered the inclusion of PBDD/Fs in the toxic equivalency factor (TEF) scheme, which necessitates reliable and comparable analytical data. manchester.ac.uk Such initiatives drive the need for harmonized analytical protocols.

Ultimately, the continued development and availability of a full range of analytical standards and certified reference materials, coupled with more frequent and comprehensive interlaboratory comparison studies, will be crucial for the establishment of robust, universally accepted standardized methods for the quantitative and qualitative characterization of PBDD/Fs, including this compound.

Environmental Occurrence, Sources, and Global Distribution Patterns of Polybrominated Dibenzo P Dioxins

Primary Emission Sources and Release Pathways of PBDD/Fs to the Environment

The release of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) into the environment is primarily linked to anthropogenic activities involving bromine.

Industrial Thermal Processes and Waste Incineration

Industrial thermal processes and waste incineration are major sources of PBDD/F emissions. stefanomontanari.net The combustion of municipal and industrial waste, particularly materials containing brominated flame retardants (BFRs), can lead to the formation and release of these compounds. nih.govepa.gov Inadequate combustion conditions in incinerators can result in higher emissions of PBDD/Fs. researchgate.netnih.gov Studies of municipal waste incinerators have shown that PBDD/F congener profiles in stack gas can be complex, with hexa- and octa-brominated isomers often being dominant. stefanomontanari.net For instance, investigations into municipal solid waste incinerators in China revealed average PBDD/F emission concentrations of 0.423 ng I-TEQ/Nm³. stefanomontanari.net While modern incinerators with advanced pollution control technologies can significantly reduce these emissions, older or poorly controlled facilities remain a significant source. researchgate.netnih.gov

E-waste Processing and Metal Production Activities

The processing of electronic waste (e-waste) and certain metal production activities are significant and growing sources of PBDD/F emissions. E-waste is laden with plastics containing BFRs to meet flammability standards. climatechange-summit.orgmdpi.comepa.gov Informal and crude recycling methods, such as open burning to recover valuable metals, create conditions ripe for the formation of PBDD/Fs and other hazardous substances. who.int These emissions can lead to severe localized contamination. who.intfuturity.org Similarly, some metallurgical processes, particularly secondary steel recycling, have been identified as sources of PBDD/Fs, contributing to their presence in nearby environments. nih.gov

Occurrence and Concentrations of PBDD/Fs in Diverse Environmental Compartments

Once released, PBDD/Fs are distributed throughout the environment, accumulating in various compartments due to their persistent and hydrophobic nature.

Atmospheric Presence (Ambient Air, Stack Emissions)

PBDD/Fs are found in the atmosphere in both gaseous and particle-bound forms. Stack emissions from incinerators and other industrial sources directly release these compounds into the air. nih.govera.org.mtwww.gov.uk Studies have detected PBDD/Fs in ambient air, with concentrations varying based on proximity to sources and meteorological conditions. aaqr.orgaaqr.orgresearchgate.net For example, a study in the vicinity of a gymnasium found the average concentration of total PBDD/Fs in indoor PM2.5 to be 0.202 pg/m³, slightly higher than the outdoor concentration of 0.163 pg/m³. aaqr.org The congener profiles in ambient air can sometimes be traced back to specific emission sources. aaqr.org

Table 1: PBDD/F Concentrations in Air

Location/Source TypeMatrixConcentration RangeKey Congeners/Notes
Municipal Solid Waste Incinerators, ChinaStack Gas0.042–2.461 ng TEQ/Nm³Average of 0.423 ng TEQ/Nm³
Open Burning of Residential WasteAir Emissions87 to 1578 ng TEQ/kg C burnedPBDD/F emissions were of a similar magnitude to their chlorinated counterparts.
Gymnasiums (Indoor)PM₂.₅Mean: 0.202 pg/m³-
Gymnasiums (Outdoor)PM₂.₅Mean: 0.163 pg/m³-

This table is for illustrative purposes and combines data from different studies and methodologies. TEQ values for PBDD/Fs are often calculated using the TEFs for their chlorinated analogs.

Terrestrial Accumulation (Soil, Sediments)

Due to their persistence and low water solubility, PBDD/Fs tend to accumulate in soil and sediments. Atmospheric deposition is a primary pathway for the contamination of terrestrial and aquatic systems. researchgate.net Elevated concentrations of PBDD/Fs are often found in soil and sediment near industrial sources like incinerators, e-waste recycling sites, and metal production facilities. nih.govresearchgate.net For instance, a study of river sediments in a secondary steel recycling village in Vietnam found total PCDD/F concentrations ranging from 4.99 to 17.89 ng TEQ/kg dry weight, with OCDD being a dominant congener. nih.gov While this study focused on chlorinated dioxins, the processes involved are also known to produce brominated analogs. Sediments can act as long-term sinks for these pollutants, from which they can potentially be reintroduced into the ecosystem. researchgate.netwa.gov

Table 2: PBDD/F and PCDD/F Concentrations in Soil and Sediment

Location/Source TypeMatrixConcentration Range (dw)Dominant Congeners/Notes
Daliao River Basin, ChinaSoil270–7500 pg/gPCDD/Fs; levels in paddy soils were generally higher.
Daliao River Basin, ChinaSediment0.28 to 29.01 ng TEQ/kgPCDD/Fs; heavier pollution in mid- and downstream sections of the Hun River.
Secondary Steel Recycling Village, VietnamSediment4.99–17.89 ng TEQ/kgPCDD/Fs; OCDD was dominant, and 2,3,4,7,8-PeCDF was a major TEQ contributor.
Greater Elliott Bay, USASurface Sediment (0-10 cm)Median: 5.9 ng/kg TEQDioxins/furans; illustrates typical levels in an urban/industrialized water body.

This table includes data for both PBDD/Fs and their chlorinated analogs (PCDD/Fs) to illustrate the levels of dioxin-like compounds found in terrestrial environments. The formation processes for both are often linked.

Aquatic Detection (Water Bodies)

The presence of 1,2,3,4,6,7-HxBDE in aquatic environments is an area of growing research, with studies indicating its accumulation in sediments and biota. While comprehensive data on dissolved water concentrations are limited due to the compound's hydrophobicity, analysis of sediment and aquatic organisms provides a more integrated picture of its distribution.

In a study of surface sediments from the East River in China, a region with significant electronic and electrical industrial activities, various PBDD/Fs were detected. While specific concentrations for 1,2,3,4,6,7-HxBDE were not detailed, the study found that polybrominated dibenzofurans (PBDFs) were the dominant contributors to the total PBDD/F concentrations, which ranged from 0.32 to 110 pg/g. The highest concentrations were found in the Shima River, a tributary heavily impacted by industrial wastewater, suggesting that industrial discharges are a primary source of these contaminants in the aquatic environment.

Investigations into marine life have also revealed the presence of PBDD/Fs. A UK study of various shellfish species, including oysters, mussels, scallops, and cockles, found that PBDFs were more frequently detected and at higher levels than PBDDs. pops.int This profile is thought to mirror the environmental distribution and may also be influenced by selective uptake and metabolism within the organisms. pops.int While this study did not provide specific data for 1,2,3,4,6,7-HxBDE, it highlights the potential for this compound to accumulate in marine food webs. pops.int

Further research in the Baltic Sea on ringed seals showed ∑PBDD/F concentrations ranging from 0.5 to 52.3 pg/g lipid weight. epa.gov In these marine mammals, the congener 1,2,3,4,6,7,8-HpBDF was a significant contributor to the total PBDD/F levels, indicating that higher brominated congeners can be prevalent in top predators. epa.gov

Table 1: Detection of PBDD/Fs in Aquatic Environments

Matrix Location Concentration Range of Total PBDD/Fs Key Findings
Surface Sediment East River, China 0.32-110 pg/g PBDFs were the dominant congeners, with the highest levels in a river receiving industrial discharge.
Shellfish United Kingdom Not specified PBDFs were more frequently detected and at higher levels than PBDDs. pops.int
Ringed Seals Baltic Sea 0.5-52.3 pg/g lipid weight 1,2,3,4,6,7,8-HpBDF was a major contributing congener. epa.gov

Presence in Biological and Anthropogenic Matrices (e.g., Human Tissue, House Dust, Sewage Sludge)

1,2,3,4,6,7-HxBDE has been identified in various biological and anthropogenic matrices, indicating widespread human and environmental exposure.

Human Tissue: PBDD/Fs have been detected in human adipose tissue and breast milk. envirocomp.com A study of the general population in Sweden found PBDD/Fs in all analyzed adipose tissue samples, confirming their ubiquitous nature. envirocomp.com The congener profiles in human tissues often show a dominance of PBDFs, which may suggest selective uptake or metabolism of different congeners. envirocomp.com

House Dust: Indoor dust is a significant reservoir for many persistent organic pollutants, including PBDD/Fs. A study conducted in gyms in Taiwan reported total PBDD/F concentrations in indoor dust to be 7090 ± 4680 pg/g. pops.int The levels of PBDD/Fs in indoor dust often correlate with the levels of polybrominated diphenyl ethers (PBDEs), which are common flame retardants in consumer products and building materials, suggesting that the degradation or impurities in these products are a source of PBDD/Fs. envirocomp.compops.int

Sewage Sludge: Sewage sludge can accumulate a wide range of pollutants from domestic and industrial sources. While specific data for 1,2,3,4,6,7-HxBDE in sewage sludge is scarce, studies on their chlorinated analogs (PCDD/Fs) show that industrial sludge can have significantly higher concentrations than domestic sludge. nih.gov In a study of sludge from the Houston Ship Channel, the mean toxic equivalency (TEQ) of PCDD/Fs in industrial sludge was about 40 times higher than in sewage sludge. epa.gov The congener profile of PCDD/Fs in industrial sludge was also more variable, depending on the specific industrial processes. nih.gov This suggests that industrial activities are a major contributor of dioxin-like compounds to sewage systems. During sewage sludge treatment processes like composting, there can be a formation of PCDD/Fs, particularly from precursors like pentachlorophenol. isotope.com

Table 2: Presence of PBDD/Fs in Biological and Anthropogenic Matrices

Matrix Location Concentration/Detection Key Findings
Human Adipose Tissue Sweden Detected in all samples Confirms widespread human exposure. envirocomp.com
Human Milk Sweden Detected Indicates a pathway for maternal transfer. envirocomp.com
House Dust Taiwan 7090 ± 4680 pg/g (total PBDD/Fs) Levels correlate with PBDEs, suggesting common sources. pops.int
Sewage Sludge Houston, USA Higher concentrations in industrial vs. domestic sludge (for PCDD/Fs) Industrial activities are a significant source of dioxin-like compounds. epa.govnih.gov

Spatial and Temporal Distribution Trends of PBDD/Fs

The global distribution of 1,2,3,4,6,7-HxBDE and other PBDD/Fs is characterized by their presence in both industrialized and remote regions, indicating their potential for widespread environmental dispersal. pops.int

In Asia, elevated concentrations of PBDD/Fs have been documented in areas with extensive e-waste recycling activities. envirocomp.com For example, air concentrations of PBDD/Fs in Taizhou, a major e-waste recycling area in China, were found to be higher than historical peak levels in Europe and North America, even after the implementation of regulations. envirocomp.com This highlights the role of informal and formal e-waste processing as a significant regional source of these compounds.

In Europe, studies in Sweden have shown that PBDD/Fs are ubiquitous in the environment, being found in air, soil, sediment, and various biota. envirocomp.com While air concentrations are generally lower than those of PCDD/Fs, the reverse can be true in urban and industrial areas. envirocomp.com

The detection of PBDD/Fs in the Arctic is a strong indicator of their global distribution. pops.int Their presence in this remote region, far from major industrial sources, points to their capacity for long-range environmental transport. pops.int

The detection of 1,2,3,4,6,7-HxBDE and other PBDD/Fs in remote ecosystems such as the Arctic provides compelling evidence of their long-range environmental transport. pops.int These compounds can be transported via atmospheric and oceanic currents, as well as being carried by migratory animals. nih.gov

Modeling studies have supported the potential for PBDD/Fs to undergo long-range transport. The atmospheric half-lives of PBDD/F congeners are estimated to range from several days to over a year, which is sufficient time for them to be transported across continents and oceans. For instance, the estimated atmospheric half-life for some PBDD/F congeners can be up to 504 days.

Furthermore, PBDD/Fs can be associated with airborne particles, which facilitates their transport over long distances. Once deposited in remote environments, they can enter local food webs and accumulate in wildlife, as evidenced by their detection in Arctic fauna. epa.gov

Congener Profiles and Isomeric Fingerprinting in Environmental Samples to Delineate Sources

The specific pattern of different PBDD/F congeners, known as the congener profile or isomeric fingerprint, can be used to trace these compounds back to their original sources. This is because different formation processes and source materials tend to produce characteristic ratios of the various congeners.

For example, the congener profiles of PBDD/Fs from municipal and industrial waste incinerators have been found to be similar to their chlorinated counterparts (PCDD/Fs) from the same source. This suggests a common formation mechanism during combustion. However, the relative abundance of different congeners can vary depending on the type of waste being incinerated. Industrial waste incinerators have been shown to have significantly higher PBDD/F concentrations compared to municipal solid waste incinerators.

E-waste recycling is another major source of PBDD/Fs with a distinct congener profile. The thermal processing of plastics containing brominated flame retardants (BFRs) can lead to the formation of PBDD/Fs. Studies have shown that the congener profiles in air and dust samples from e-waste recycling sites are often dominated by PBDFs. envirocomp.com

In aquatic environments, the congener profile in sediments can point to specific industrial sources. For instance, in the East River of China, the high concentrations of PBDD/Fs in the Shima River tributary were attributed to the extensive use of BFRs in the local electrical and electronics industries. The dominance of PBDFs in the sediment samples was a key indicator of this source.

Environmental Fate and Transport Dynamics of 1,2,3,4,6,7 Hexabromo Dibenzo Dioxin and Other Polybrominated Dibenzo P Dioxins

Fundamental Transport Processes in Environmental Media

The movement and distribution of PBDDs through the environment are dictated by fundamental physical and chemical processes. Due to their hydrophobic nature, these compounds tend to associate with organic matter and particulate matter, influencing their transport in the atmosphere, water, and soil.

The atmosphere is a primary medium for the long-range transport of PBDDs from their emission sources. aaqr.org These compounds exist in the atmosphere in both gaseous and particle-bound phases, and their partitioning between these two states is a critical factor in their dispersion and deposition. aaqr.orgaaqr.org

The gas-particle partitioning of PBDDs is influenced by factors such as the congener's molecular weight, ambient temperature, and the concentration of atmospheric particles. aaqr.orgaaqr.org Lower brominated congeners, having higher vapor pressures, tend to exist predominantly in the gas phase. aaqr.org Conversely, highly brominated congeners like 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin are more likely to be adsorbed onto airborne particulate matter. aaqr.org For instance, studies on polychlorinated dibenzo-p-dioxins (PCDDs), which share similar properties, show that high molecular weight homologues are typically associated with particulates, while low molecular weight ones mainly exist in the gas phase. aaqr.org

Atmospheric dispersion models, which are mathematical simulations of how air pollutants disperse, are used to estimate the downwind concentration of these toxins from sources like industrial plants. wikipedia.org Pollutants are transported and dispersed within the planetary boundary layer, specifically the mixing layer. wikipedia.org

Deposition from the atmosphere occurs through two main processes: dry deposition and wet deposition. aaqr.org Dry deposition involves the gravitational settling of particulate matter, while wet deposition refers to the removal of PBDDs from the atmosphere by precipitation, such as rain and snow. aaqr.org Wet deposition is a significant removal mechanism for both gas-phase and particle-bound PBDDs. aaqr.org Studies on analogous PCDD/Fs have shown that atmospheric deposition is a primary way these pollutants enter ecosystems. aaqr.orgresearchgate.net

Atmospheric Concentrations of PBDD/Fs in Different Environments
Environment CategoryMean PBDD/F Concentration (fg/Nm³)Mean TEQ Concentration (fg TEQ/Nm³)
Rural112.7
Urban246.4
Industrial4612
Science Park9531

This table, based on a study of various atmospheric environments, illustrates how PBDD/F concentrations vary significantly with the level of industrial and urban activity. nih.gov The elevated concentrations in science park areas may be linked to the use of brominated flame retardants in the electronics industry. nih.gov

Once deposited from the atmosphere or released directly into water bodies, PBDDs undergo hydrological transport. Their high hydrophobicity causes them to strongly adsorb to suspended particles and bottom sediments in aquatic systems. usgs.govresearchgate.net This association with particulate matter is a key driver of their transport in rivers, lakes, and oceans.

During periods of high water flow, such as floods, PBDDs sorbed to soil and sediment in surrounding watersheds can be mobilized and transported into aquatic environments via surface runoff. researchgate.netnih.gov A study on the Pilica River in Poland demonstrated that the highest daily loadings of PCDD/Fs occurred during flooding conditions, highlighting the importance of diffuse pollution sources during high-flow events. nih.gov

Once in the water column, PBDDs primarily travel with suspended sediments. usgs.gov Eventually, these particles settle, leading to the accumulation of PBDDs in the bottom sediments of aquatic systems. usgs.govresearchgate.net These sediments then act as long-term sinks and potential secondary sources of PBDD contamination. researchgate.net Over time, buried sediments can release PBDDs back into the water column through processes like bioturbation and resuspension events. The concentration profiles of PBDDs in sediment cores can provide historical records of contamination. mdpi.com

PCDD/F Concentrations and Loadings in the Pilica River under Different Hydrological Conditions
Hydrological ConditionAverage Total Concentration (pg/L)Average TEQ Concentration (pg TEQ/L)Daily Loading Range (mg/day)Daily TEQ Loading Range (mg TEQ/day)
Flooding33.64.21331.1 - 839.427.8 - 110.7
Stable Flow28.33.655.8 - 121.07.7 - 15.3
Low Water Flow18.41.030.9 - 40.31.4 - 2.4

This table presents data on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are structurally and behaviorally similar to PBDDs. The data shows a clear correlation between river flow and the transport of these contaminants, with flooding events leading to significantly higher concentrations and daily loads. nih.gov

In terrestrial environments, PBDDs are generally immobile in soil due to their strong sorption to soil organic matter and clay minerals. nih.govdioxin20xx.org This high sorption affinity limits their vertical migration through the soil profile and subsequent leaching into groundwater. dioxin20xx.orgosti.gov The amount of PBDD sorbed to soil is directly related to the soil's surface area and organic matter content. dioxin20xx.org

Leaching, the process of chemicals moving downward through soil with percolating water, is a potential pathway for groundwater contamination. epa.govnj.gov However, for highly hydrophobic compounds like PBDDs, this process is generally slow. dioxin20xx.org The persistence of these compounds in the upper soil layers can be long, with half-lives potentially lasting for decades. nih.gov

Despite their low mobility, the migration of PBDDs to groundwater cannot be entirely dismissed, especially in soils with low organic matter content or under conditions of preferential flow through macropores and fractures. epa.gov Fluctuations in the water table can also play a role; as the water table rises, it can come into contact with contaminated soil, potentially mobilizing PBDDs into the groundwater. epa.govfrontiersin.org Once in the groundwater, transport is governed by advection (movement with the bulk flow of water) and dispersion. epa.govenviro.wiki

Environmental Transformation and Degradation Pathways

While PBDDs are highly persistent, they are not entirely inert in the environment. They can undergo transformation and degradation through various abiotic and biotic processes, which ultimately determine their environmental fate.

Photochemical degradation, or photolysis, is a significant abiotic pathway for the breakdown of PBDDs in the environment, particularly in the atmosphere and on surfaces exposed to sunlight. inchem.org This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-bromine bonds. nih.govnih.gov

The rate of photolysis is dependent on several factors, including the wavelength of light, the presence of photosensitizing substances, and the environmental matrix. nih.govnih.gov Studies on related compounds like polybrominated diphenyl ethers (PBDEs) have shown that degradation is more efficient under UV-B radiation (280–315 nm). nih.gov The primary degradation pathway for direct photolysis of PCDD/Fs is believed to be the cleavage of the C-Cl bond, and a similar process is expected for the C-Br bond in PBDDs. nih.gov

In aquatic environments, photolysis can occur in the water column, although its efficiency may be reduced by light attenuation. The presence of natural substances like humic acids can act as photosensitizers, potentially accelerating the degradation process.

Microbial activity plays a crucial role in the natural attenuation of many organic pollutants, including PBDDs. researchgate.netnih.gov Biotransformation refers to the alteration of a substance's chemical structure by living organisms, while biodegradation is the breakdown of organic matter by microorganisms. nih.govmedcraveonline.com

Under aerobic (oxygen-present) conditions, certain bacteria are capable of degrading lower-brominated dioxins. nih.gov These bacteria often possess dioxygenase enzymes that can initiate the breakdown of the aromatic rings. researchgate.net For example, bacteria from the genera Sphingomonas, Pseudomonas, and Burkholderia have been shown to degrade chlorinated dioxins. nih.gov Pseudomonas veronii PH-03, for instance, can grow on dibenzo-p-dioxin (B167043) as a sole carbon source and can transform some chlorodioxins. nih.gov

Under anaerobic (oxygen-absent) conditions, such as in deep sediments and some soils, reductive debromination can occur. nih.gov This process involves the sequential removal of bromine atoms by anaerobic bacteria, leading to the formation of less-brominated and potentially less toxic congeners. nih.govresearchgate.net Halorespiring bacteria, such as those from the genus Dehalococcoides, have been implicated in these reactions for chlorinated compounds. nih.gov

Fungi, particularly white-rot fungi, also have the potential to degrade PBDDs. nih.govnih.gov These fungi produce powerful extracellular enzymes, such as lignin peroxidases, that can cometabolically degrade a wide range of persistent organic pollutants. nih.gov

Fungal Degradation of Dioxins in Soil
Fungi Species/StrainPollutant CompoundRemoval (%)Time
Phanerochaete sordida YK-6241,2,3,4,7,8-HexaCDD757 d
Acremonium sp. strain 622H6CDD7924 h
Pleurotus pulmonarius strain BCRC36906HexaCDD/Fs8072 d
Phlebia radiata strain PL11,2,3,4,7,8-H6CDD75.630 d
Phlebia radiata strain PL11,2,3,6,7,8-H6CDD79.430 d
Phlebia radiata strain PL11,2,3,7,8,9-H6CDD79.330 d

This table summarizes the degradation efficiency of various fungal strains on hexachlorodibenzo-p-dioxins (HxCDDs), which are structurally analogous to this compound. The data indicates that different fungi exhibit significant potential for the bioremediation of dioxin-contaminated soil, with removal rates reaching up to 80% under laboratory conditions. nih.gov

Other Abiotic Chemical Reactions in Environmental Systems

While photolysis is a primary degradation pathway for PBDDs in the presence of sunlight, other abiotic chemical reactions contribute to their transformation in environmental systems, albeit often at slower rates. These reactions are crucial for the long-term fate of these persistent organic pollutants, particularly in media where light penetration is limited, such as soils, sediments, and deep waters.

Key abiotic reactions for dioxin-like compounds include hydrolysis and oxidation. Due to the chemical stability of the dibenzo-p-dioxin ring structure, these reactions are generally slow under typical environmental conditions.

Hydrolysis: The base-catalyzed hydrolysis of dioxins is a potential degradation pathway in aquatic environments. nih.govresearchgate.net Theoretical studies using density functional theory on polychlorinated dibenzo-p-dioxins (PCDDs), which serve as close structural analogs to PBDDs, predict that hydrolysis can occur through two competing pathways: a dominant dioxin ring-opening reaction and a less significant hydrolytic dechlorination pathway. nih.gov The products of these reactions include chlorinated hydroxydiphenyl ethers from ring-opening and hydroxylated PCDDs from dechlorination. nih.gov Predicted half-lives for the base-catalyzed hydrolysis of various PCDD congeners dissolved in water at pH 8 range from approximately 17 hours to over 10^10 hours, indicating a high degree of variability based on the specific congener structure. nih.gov Although specific experimental data for 1,2,3,4,6,7-HxBDD is scarce, the principles derived from PCDD research suggest that hydrolysis is a relevant, though likely very slow, degradation process in natural waters and sediments.

Chemical Oxidation: In contaminated soils and sediments, chemical oxidation can be a significant degradation process. The use of heat-activated persulfate has been shown to effectively destroy PCDD/Fs in laboratory settings. This process, which can be applied as an in-situ chemical oxidation (ISCO) technology, demonstrates that under specific engineered conditions, the stable dioxin structure can be broken down.

Bioaccumulation, Biomagnification, and Partitioning in Biota

Due to their high lipophilicity and resistance to metabolic degradation, 1,2,3,4,6,7-HxBDD and other PBDDs are prone to bioaccumulation in living organisms. This process involves the net accumulation of the chemical from the surrounding environment (water, soil, sediment) and from dietary sources into an organism.

The partitioning of these compounds within an organism is largely dictated by their affinity for lipids. Consequently, PBDDs are primarily stored in fatty tissues, such as adipose tissue and the liver. inchem.org This partitioning behavior is a key factor in their persistence within individual organisms and their subsequent transfer through the food web.

Compound Congener (Chlorinated Analog)OrganismBioaccumulation Factor (BAF)Biota-Sediment Accumulation Factor (BSAF)
1,2,3,6,7,8-HxCDDFish (General)Data not readily available-
Hexachlorodibenzo-p-dioxins (General)Aquatic OrganismsHigh potential, values vary-

Data for chlorinated analogs are presented to illustrate the bioaccumulative potential of hexa-halogenated dioxins. BAF values are highly species- and environment-specific.

Trophic Transfer and Accumulation in Food Webs

The properties that lead to bioaccumulation also drive the process of biomagnification, where the concentration of a substance increases in organisms at successively higher levels in a food web. Dietary intake is the primary route of exposure for PBDDs in most animal populations and humans. nih.gov As these compounds are stored in fatty tissues and are not easily metabolized or excreted, they are efficiently transferred from prey to predator.

This trophic transfer results in the highest concentrations of PBDDs being found in top predators of both aquatic and terrestrial food webs, including marine mammals, predatory birds, and humans. nih.gov The potential for a chemical to biomagnify is often assessed using the Trophic Magnification Factor (TMF) or the Biomagnification Factor (BMF). nih.govsfu.casfu.ca A TMF greater than 1 indicates that the chemical is biomagnifying across the entire food web, while a BMF greater than 1 shows magnification between a specific predator and its prey. nih.govsfu.casfu.ca

Studies on arctic marine food webs have demonstrated that factors such as lipid content, age, feeding ecology, and trophic position are critical in determining the concentration of persistent organic pollutants in biota. nih.gov For dioxin-like compounds, diet and trophic level are the dominant factors influencing their dynamics in marine mammals and seabirds. nih.gov

Food Web TypeTrophic Level TransferCompound ClassObserved TMF/BMF Values
Aquatic (Marine)Invertebrate to FishPCDD/Fs (as analogs)>1 for many congeners
Aquatic (Marine)Fish to Marine MammalPCDD/Fs (as analogs)Significantly >1
Aquatic (Freshwater)Fish to Piscivorous BirdsPCDD/Fs (as analogs)Significantly >1

This table provides a conceptual overview of biomagnification. Specific TMF/BMF values are highly dependent on the specific food web structure and the congeners present.

Computational Modeling for Environmental Fate and Transport Prediction

Given the analytical challenges and costs associated with measuring trace levels of PBDDs in numerous environmental compartments, computational models are essential tools for predicting their environmental fate and transport. nih.govepa.gov These models integrate information on a chemical's physical-chemical properties, emission sources, and the characteristics of the environment to simulate its distribution and persistence. nih.govresearchgate.net

Multimedia Environmental Fate Models: These models, often based on the concept of fugacity, divide the environment into interconnected compartments such as air, water, soil, sediment, and biota. nih.govresearchgate.net By using key physical-chemical properties, the models can predict the partitioning and long-range transport of substances like 1,2,3,4,6,7-HxBDD. nih.govepa.gov For instance, models can simulate the movement of PBDDs from atmospheric sources, their deposition onto soil and water, and their subsequent burial in sediments or uptake into food webs. reviewboard.ca The U.S. Environmental Protection Agency's (EPA) Total Risk Integrated Methodology (TRIM.FaTE) is an example of such a model used to describe the multimedia transport and fate of pollutants released to the atmosphere. epa.gov

Key input parameters required for these models are presented in the table below.

ParameterDescriptionRelevance to Environmental Fate
Water SolubilityThe maximum concentration of a chemical that can dissolve in water.Influences partitioning between water and sediment/biota; affects wet deposition.
Vapor PressureThe pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases.Determines the tendency to volatilize from soil/water into the atmosphere.
Octanol-Water Partition Coefficient (Kow)The ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system.A key indicator of lipophilicity and potential for bioaccumulation. clu-in.org
Henry's Law ConstantThe ratio of the partial pressure of a chemical in air to its concentration in water at equilibrium.Governs the air-water exchange, influencing atmospheric transport and deposition to water bodies.
Degradation Half-livesThe time required for the concentration of a substance to decrease by half in a specific medium (e.g., soil, water, air).Determines the persistence of the compound in different environmental compartments. acs.org

These models are critical for regulatory purposes, allowing for the assessment of potential exposure and risk associated with the release of PBDDs into the environment. They can simulate long-term environmental dynamics and help identify the ultimate sinks and major exposure pathways for these persistent pollutants. nih.govresearchgate.net

Ecotoxicological Research and Biochemical Mechanisms of Action of Polybrominated Dibenzo P Dioxins

Aryl Hydrocarbon Receptor (AhR) Activation and Molecular Interactions

The toxic effects of 1,2,3,4,6,7-hexabromo-dibenzo-dioxin (1,2,3,4,6,7-HBDD) and other polybrominated dibenzo-p-dioxins (PBDDs) are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR). nih.govmdpi.com The AhR is a ligand-activated transcription factor that, upon binding to compounds like PBDDs, translocates to the nucleus, dimerizes with the Ah receptor nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). nih.gov This binding initiates the transcription of a battery of genes, leading to a cascade of biochemical and toxic responses. nih.govmdpi.com

Comparative AhR Binding Affinities and Potencies of PBDD/F Congeners

The binding affinity of different PBDD and polybrominated dibenzofuran (B1670420) (PBDF) congeners to the AhR varies depending on the number and position of the bromine atoms. Generally, PBDDs and PBDFs exhibit similar or even higher toxicities compared to their chlorinated analogs, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). researchgate.net Studies have shown that PBDD/Fs are potent ligands for the AhR. vu.nlresearchgate.net

The following table provides a comparative overview of the relative potencies of selected PBDD/F congeners.

CompoundRelative Potency (REP)Reference
2,3,7,8-Tetrabromodibenzo-p-dioxin (B1210597) (2,3,7,8-TBDD)High nih.gov
1,2,3,7,8-Pentabromodibenzofuran (1,2,3,7,8-PBDF)Moderate nih.gov
2,3,4,7,8-Pentabromodibenzofuran (2,3,4,7,8-PBDF)Moderate nih.gov
1,2,3,6,7,8-Hexabromodibenzo-p-dioxin (1,2,3,6,7,8-HBDD)Lower nih.gov

Structure-Activity Relationships (SARs) Governing AhR-Mediated Responses

The interaction between PBDD congeners and the AhR is governed by specific structure-activity relationships (SARs). The planarity of the molecule and the substitution pattern of the halogen atoms are crucial determinants of binding affinity. For a PBDD molecule to be a potent AhR agonist, it generally needs to have bromine atoms in at least three of the four lateral positions (2, 3, 7, and 8) and no more than two bromine atoms in the peri-lateral positions (1, 4, 6, and 9).

The presence of bromine atoms in the lateral positions is thought to stabilize the planar conformation of the dibenzo-p-dioxin (B167043) ring system, which is essential for fitting into the ligand-binding pocket of the AhR. Congeners with bromine atoms in all four lateral positions, such as 2,3,7,8-tetrabromodibenzo-p-dioxin (2,3,7,8-TBDD), are among the most potent AhR agonists. In contrast, congeners with bromine atoms in the peri-lateral positions can hinder the planarity of the molecule, reducing its binding affinity for the AhR.

Biochemical Responses and Induction of Xenobiotic-Metabolizing Enzyme Systems

Activation of the AhR by 1,2,3,4,6,7-HBDD and other PBDDs leads to the induction of a wide range of genes, most notably those encoding for xenobiotic-metabolizing enzymes.

Induction of Cytochrome P450 (CYP) Isoforms, particularly CYP1A1 and CYP1B1

A hallmark of AhR activation is the robust induction of cytochrome P450 (CYP) 1A1 and, to a lesser extent, CYP1B1. nih.govnih.gov These enzymes are involved in the metabolism of a variety of endogenous and exogenous compounds. Studies have demonstrated that PBDD/F congeners can induce the expression of CYP1A1 and CYP1B1 mRNA in a dose-dependent manner in primary cultured bovine hepatocytes. nih.gov The induction of these enzymes is a direct consequence of the AhR:ARNT complex binding to DREs in the promoter regions of the CYP1A1 and CYP1B1 genes. nih.gov While both enzymes are induced, CYP1A1 typically shows a much greater level of induction compared to CYP1B1. nih.gov

The induction of CYP1A1 is considered a sensitive biomarker of exposure to AhR agonists. nih.gov However, this induction can also lead to increased metabolic activation of other compounds into more toxic or carcinogenic forms and is associated with oxidative DNA damage. nih.govnih.gov

Measurement of Enzyme Activities (e.g., EROD, AHH) as Biomarkers of Exposure

The induction of CYP1A1 and CYP1B1 results in increased enzymatic activity, which can be measured to serve as a biomarker of exposure to AhR agonists like 1,2,3,4,6,7-HBDD. Two commonly measured enzyme activities are 7-ethoxyresorufin-O-deethylase (EROD) and aryl hydrocarbon hydroxylase (AHH). nih.gov

EROD activity is a specific and sensitive measure of CYP1A1 activity, while AHH activity reflects the activity of both CYP1A1 and CYP1B1. nih.gov Numerous studies have shown a strong correlation between exposure to dioxin-like compounds and increased EROD and AHH activities in various biological systems, including cell cultures and wildlife. nih.govdioxins.comnih.gov Therefore, measuring these enzyme activities provides a functional assessment of the biological impact of exposure to these compounds.

Application of Dioxin-Responsive Reporter Gene Assays (e.g., CALUX) for Bioactivity Assessment

Dioxin-responsive reporter gene assays, such as the Chemically Activated LUciferase eXpression (CALUX) assay, are powerful in vitro tools for assessing the total dioxin-like bioactivity of a sample. vu.nlresearchgate.netnih.govnih.gov These assays utilize genetically modified cell lines, often rat or human hepatoma cells, that contain a luciferase reporter gene under the control of DREs. dioxins.combiodetectionsystems.com

When these cells are exposed to a sample containing AhR agonists like 1,2,3,4,6,7-HBDD, the AhR is activated and binds to the DREs, leading to the expression of the luciferase enzyme. biodetectionsystems.com The amount of light produced upon the addition of a substrate is proportional to the total dioxin-like activity of the sample. biodetectionsystems.com The results are typically expressed as toxic equivalents (TEQs) relative to a standard, most commonly 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). dioxins.combiodetectionsystems.com

The CALUX assay is a sensitive, rapid, and cost-effective method for screening environmental and biological samples for the presence of dioxin-like compounds. dioxins.comnih.govnih.gov It has been successfully applied to various matrices, including sediments, food, and biological tissues. nih.govnih.govresearchgate.net

AssayPrincipleApplicationReference
EROD Measures the O-deethylation of 7-ethoxyresorufin, a specific substrate for CYP1A1.Biomarker of exposure to AhR agonists in biological samples. nih.govdioxins.comnih.gov
AHH Measures the hydroxylation of benzo[a]pyrene, reflecting the activity of CYP1A1 and CYP1B1.Biomarker of exposure to AhR agonists. nih.gov
CALUX A reporter gene assay that measures the total dioxin-like activity of a sample based on the induction of a luciferase gene.Screening of environmental and biological samples for dioxin-like compounds. vu.nlresearchgate.netnih.govdioxins.comnih.govbiodetectionsystems.comnih.govnih.govresearchgate.net

Derivation and Application of Relative Effect Potencies (REPs) and Toxic Equivalency Factors (TEFs) for PBDD/Fs

The toxic equivalency factor (TEF) concept is a cornerstone of risk assessment for dioxin-like compounds. wikipedia.orgornl.gov It expresses the toxicity of individual congeners relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0. wikipedia.orgscielo.br The total toxic equivalency (TEQ) of a mixture is calculated by summing the products of the concentration of each congener and its respective TEF. wikipedia.org

Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are not currently assigned official TEF values by the World Health Organization (WHO). nih.gov However, a 2011 joint WHO/UNEP expert consultation panel concluded that PBDDs, PBDFs, and certain dioxin-like polybrominated biphenyls (dl-PBBs) can significantly contribute to the total TEQ in human background exposure and are prevalent in the aquatic environment. nih.gov

Given the limited mammalian REP database for these brominated compounds, the expert panel determined that it was not possible to establish specific TEF values that were sufficiently distinct from those of their chlorinated counterparts. nih.gov Nevertheless, the REPs for PBDDs, PBDFs, and non-ortho dl-PBBs in mammalian systems generally align with those of the chlorinated analogues, typically within one order of magnitude. nih.gov Consequently, the recommended interim approach for human risk assessment is to use the same TEF values for brominated congeners as for their chlorinated analogues, pending the availability of more comprehensive data. nih.gov It has been noted that if similar TEF values are applied, brominated congeners could contribute up to 17% of the total TEQ in samples like Japanese house dust. nih.gov

The WHO has periodically re-evaluated TEFs for chlorinated dioxin-like compounds, with the latest updates occurring in 2022. who.int These re-evaluations are based on an expanding database of relative potency estimates from numerous studies. who.int The potential future inclusion of PBDDs into this formal framework hinges on the generation of more extensive toxicological data.

The potency of PBDD congeners, including 1,2,3,4,6,7-HxBDD, is determined by their ability to bind to and activate the aryl hydrocarbon receptor (AhR), which mediates the toxic effects of these compounds. wikipedia.orgscielo.br Studies comparing PBDDs and PCDDs have shown that their potencies are often comparable.

In general, the ranking of REP values demonstrates that potency tends to decrease with a higher degree of halogen substitution. nih.gov In vitro studies using human cell lines have shown that PBDD/Fs are potent activators of the human AhR, with potencies generally similar to their chlorinated counterparts. nih.gov For instance, in the human hepatoma cell line HepG2, PBDD/Fs were found to be as potent as PCDD/Fs. nih.gov In contrast, studies using rat-based cell assays indicated that PBDD/Fs were also as potent as PCDD/Fs, although the chlorinated congeners appeared to be slightly more potent in some cases. nih.gov

For ecotoxicological risk assessment, particularly in aquatic environments, the use of specific REPs from fish embryo assays is recommended due to the limited database for deriving official TEFs for fish. nih.gov

Table 1: Illustrative Comparison of Relative Potencies for Dioxin Congeners

Compound ClassSpecific CongenerGeneral Potency Observation
PBDD1,2,3,4,6,7-HxBDDPotency is under investigation; often considered comparable to its chlorinated analog.
PCDD1,2,3,4,6,7,8-HxCDDIncluded in WHO-TEF scheme with an established value.
PBDF2,3,7,8-TBDFIdentified in food samples, highlighting the need for potency data. mdpi.com
PCDF2,3,7,8-TCDFWell-characterized with an established WHO-TEF value.

This table provides a generalized comparison. Specific REP values can vary significantly depending on the biological system and endpoint being tested.

In Vitro and In Vivo Ecotoxicological Studies on PBDD/Fs

The toxicological evaluation of PBDDs like 1,2,3,4,6,7-HxBDD relies on a combination of in vitro and in vivo studies to elucidate their mechanisms of action and potential ecological impact.

Cell-based assays are crucial tools for screening the dioxin-like activity of compounds and for determining their REPs. A widely used method is the Dioxin-Responsive Chemically Activated Luciferase gene eXpression (DR-CALUX®) bioassay. biodetectionsystems.combiodetectionsystems.comnih.gov This assay utilizes a rat hepatoma cell line (H4IIE) or human cell lines that have been genetically modified to produce luciferase upon activation of the AhR. biodetectionsystems.combiodetectionsystems.com The amount of light produced is proportional to the dioxin-like activity of the sample. biodetectionsystems.com

The DR-CALUX® assay has been employed to assess the total TEQ in various environmental and biological samples and can be used to evaluate the potency of individual PBDD congeners. mdpi.combiodetectionsystems.comnih.gov Studies using this assay have confirmed that PBDDs are potent AhR agonists. nih.gov For example, research has shown a good correlation between DR-CALUX® results and those from instrumental analysis (GC-HRMS) for total TEQ levels in eel samples. nih.gov While specific DR-CALUX® data for 1,2,3,4,6,7-HxBDD is not extensively detailed in readily available literature, the assay is a key platform for determining the REPs of this and other PBDD congeners.

In addition to rat hepatoma cells, primary human peripheral blood lymphocytes and various other cell lines, including those derived from aquatic organisms, can be used to investigate the effects of PBDDs on gene expression (e.g., CYP1A1, CYP1B1) and other cellular endpoints. jbtr.or.krxentech.eu

In vivo studies using animal models are essential for understanding the complex toxicological effects of PBDDs that cannot be fully captured by in vitro systems. nih.govcureraredisease.org Rodent models, such as rats, are commonly used to investigate the systemic toxicity of dioxin-like compounds. nih.govmedchemexpress.com In vivo studies with PBDDs have generally shown that the 2,3,7,8-substituted brominated congeners produce a similar spectrum of toxic effects as TCDD, including impacts on the thymus, body weight, and liver, as well as teratogenic effects. nih.gov

Fish models, particularly early life stage toxicity assays with species like the rainbow trout (Oncorhynchus mykiss), are critical for aquatic ecotoxicological risk assessment. pops.int These studies have been used to derive fish-specific REPs for PBDD congeners. pops.int The observed toxic endpoints in fish larvae exposed to dioxin-like compounds include edema, hemorrhages, and craniofacial malformations, collectively known as blue-sac disease. pops.int

While comprehensive in vivo toxicological data specifically for 1,2,3,4,6,7-HxBDD are limited in the public domain, the existing research on related PBDDs indicates that its biochemical mechanism of action is primarily mediated through the AhR, leading to a cascade of downstream toxic effects comparable to those of its chlorinated relatives. nih.gov

Remediation and Management Strategies for Polybrominated Dibenzo P Dioxin Contamination in Environmental Compartments

Thermal Treatment Technologies for PBDD/F Destruction and Decontamination

Thermal treatment technologies are among the most effective methods for the destruction of persistent organic pollutants like 1,2,3,4,6,7-HBDD. These processes use high temperatures to break down the chemical structure of these contaminants.

High-Temperature Incineration for Complete Dioxin Decomposition

High-temperature incineration is a well-established and highly effective method for the complete destruction of dioxins, including brominated congeners like 1,2,3,4,6,7-HBDD. princeton.edunih.gov Operating at temperatures typically exceeding 1200°C, incinerators can achieve a destruction and removal efficiency (DRE) of over 99.9999% for dioxins. princeton.edunih.govnih.gov The high thermal energy breaks the stable aromatic structure and the carbon-bromine bonds, converting the compound into less harmful substances like carbon dioxide, water vapor, and inorganic halides.

The process is versatile and can be applied to various contaminated media, including soils, sediments, and industrial wastes. princeton.edu Rotary kilns are a common type of incinerator used for treating contaminated soils and solid wastes. princeton.edu The EPA has recognized incineration as a preferred technology for dioxin-containing materials due to its high destruction efficiency. princeton.edu However, the process is energy-intensive and requires sophisticated air pollution control systems to manage the release of flue gases and capture any potentially harmful byproducts. researchgate.netdcceew.gov.au

Thermal Desorption and Vitrification for Contaminant Removal and Stabilization

Thermal Desorption: This technology utilizes heat to volatilize contaminants like 1,2,3,4,6,7-HBDD from a solid matrix, such as soil or sediment, without destroying them directly. clu-in.orgclu-in.orgcrccare.com The process operates at lower temperatures than incineration, typically between 90°C and 560°C. clu-in.org The volatilized contaminants are then collected and treated in a separate off-gas treatment unit, which may involve high-temperature oxidation. crccare.comtuiasi.ro

Thermal desorption can be performed both ex situ (where the contaminated material is excavated) and in situ (in place). crccare.com A successful large-scale application of thermal desorption was demonstrated at the Biên Hòa Airbase in Vietnam for dioxin-contaminated soil, where the soil was heated to 335°C, and the vaporized dioxins were destroyed in a thermal oxidizer at 1,100°C, achieving a destruction rate of 99.9999%. tuiasi.ro

Vitrification: This process involves melting the contaminated material at very high temperatures, typically between 1,600°C and 2,000°C, to form a stable, glass-like solid. clu-in.orgclu-in.org The resulting vitrified mass encapsulates and immobilizes the contaminants, including heavy metals and residual organic compounds, preventing them from leaching into the environment. clu-in.org While vitrification can destroy or separate organic contaminants, its primary function in this context is stabilization. clu-in.orgclu-in.org

Chemical and Physical Remediation Approaches for PBDD/F Removal

In addition to thermal methods, several chemical and physical techniques are employed to remove or destroy PBDD/Fs from contaminated matrices.

Solvent Extraction and Soil Washing Techniques

Solvent extraction and soil washing are physical separation processes that use a liquid to transfer contaminants from the soil to the liquid phase. clu-in.orgprinceton.edu These techniques can be highly effective, with some organic solvents achieving up to 99% removal of dioxins from contaminated soil. clu-in.org The choice of solvent is crucial and can be tailored to the specific contaminants and soil type. princeton.edu Ethanol has been explored as a solvent for washing dioxin-contaminated soils. researchgate.net

Advanced Oxidation Processes (e.g., Supercritical Water Oxidation)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to destroy organic pollutants. Supercritical Water Oxidation (SCWO) is a particularly effective AOP for the destruction of persistent compounds like dioxins. princeton.edunih.gov SCWO operates at temperatures and pressures above the critical point of water (374°C and 221 bar). Under these conditions, water becomes a highly effective solvent for organic compounds and a potent oxidizing medium.

In the presence of an oxidant like oxygen, organic contaminants are rapidly and completely oxidized to carbon dioxide, water, and inorganic salts. nih.gov SCWO can achieve high destruction efficiencies for a wide range of hazardous organic wastes. nih.gov

Base-Catalyzed Decomposition Methods

Base-Catalyzed Decomposition (BCD) is a chemical treatment process that destroys chlorinated and, by extension, brominated aromatic compounds. clu-in.orgihpa.info The process typically involves heating the contaminated material in the presence of a high-boiling point hydrocarbon, sodium hydroxide, and a proprietary catalyst to approximately 300°C. clu-in.org This environment generates highly reactive atomic hydrogen, which cleaves the carbon-halogen bonds, leading to the decomposition of the toxic compounds. clu-in.org

The end products are generally carbon and the sodium salts of the liberated halides, which are non-toxic. clu-in.org BCD has the advantage of operating at lower temperatures than incineration and does not require high pressure. clu-in.orgihpa.info The process has been successfully applied to soils and other wastes contaminated with chlorinated dioxins and other organochlorine pesticides. ihpa.info

Data on Remediation Technologies

TechnologyOperating PrincipleTypical Operating ConditionsDestruction/Removal Efficiency
High-Temperature Incineration Thermal destruction of contaminants.> 1200°C princeton.edunih.gov> 99.9999% for dioxins princeton.edunih.gov
Thermal Desorption Volatilization of contaminants.90°C - 560°C clu-in.orgHigh removal from solid matrix; requires off-gas treatment. crccare.comtuiasi.ro
Vitrification Melting and encapsulation of contaminants.1600°C - 2000°C clu-in.orgPrimarily a stabilization technique. clu-in.org
Solvent Extraction/Soil Washing Physical separation using a liquid solvent.Ambient to moderate temperatures.66% - 99% removal from soil. clu-in.orgresearchgate.net
Supercritical Water Oxidation Oxidation in supercritical water.> 374°C, > 221 barHigh destruction efficiency. nih.gov
Base-Catalyzed Decomposition Chemical decomposition with a base catalyst.~300°C clu-in.orgHigh destruction efficiency for halogenated compounds. clu-in.org

Application of Activated Carbon for Mitigation of Bioavailability

The application of activated carbon (AC) has emerged as a promising in-situ remediation strategy for soils and sediments contaminated with polybrominated dibenzo-p-dioxins (PBDD/Fs) and their chlorinated analogs (PCDD/Fs). nih.govwhiterose.ac.ukgnest.org This technology focuses on sequestering these persistent organic pollutants, thereby reducing their bioavailability and mitigating their entry into the food chain. futurity.orgclu-in.org The high porosity and large surface area of activated carbon allow it to effectively bind with dioxin-like compounds, rendering them less available for uptake by organisms. futurity.org

Research has demonstrated that amending contaminated soils and sediments with AC can significantly lower the concentrations of PBDD/Fs in porewater and reduce their bioaccumulation in various organisms. nih.gov Studies have shown that AC amendments can decrease porewater concentrations of dioxins by as much as 99%, with a corresponding reduction in uptake by earthworms ranging from 78-99%, depending on the specific soil characteristics. nih.gov The effectiveness of this method is influenced by the particle size of the activated carbon, with smaller particles generally achieving greater reduction efficiencies. nih.gov

A variety of activated carbons, including those derived from coal, wood, peat, and coconut shells, have been investigated. futurity.org These materials undergo special high-temperature treatment to create a porous and highly adsorptive substance. futurity.org Studies have shown that different types of AC, with a wide range of pore size distributions, can be equally effective in eliminating the bioavailability of dioxins. whiterose.ac.uk For instance, powdered regenerated AC and powdered coconut AC have been shown to be highly effective. acs.org Even biochars, which are similar carbonaceous materials, have demonstrated reasonable effectiveness, particularly in powdered form. acs.org

The efficacy of activated carbon has been confirmed in mammalian models. A study using mice showed that when 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) was adsorbed to microporous activated carbon, its bioavailability was eliminated, preventing the induction of sensitive aryl hydrocarbon receptor-mediated responses. nih.govwhiterose.ac.uk This provides strong evidence that AC can be protective of both ecosystem and human health. whiterose.ac.uk

From an economic and environmental standpoint, AC amendment offers significant advantages over traditional remediation methods like dredging and landfilling. futurity.orgmsu.edu The cost of applying activated carbon is estimated to be substantially lower, and it is a less disruptive approach to ecosystem remediation. futurity.orgmsu.edu

To enhance the applicability of this technology, researchers have also explored the development of magnetic activated carbon composites (AC-Fe3O4). nih.gov These composites can be recovered from treated soils using magnetic separation, offering a potential solution for both dioxin removal and sampling. nih.gov

Table 1: Effectiveness of Activated Carbon in Reducing Dioxin Availability

Sorbent Type Amendment Level Reduction in Passive Uptake (POM) Reduction in Earthworm Biouptake (BSAF) Reference
Powdered Regenerated AC 0.2X soil TOC 40% to 92% Reduced to below 0.03 for most congeners acs.org
Powdered Coconut AC 0.2X soil TOC High reduction efficiency Less than POM, likely due to particle size acs.org
Corn Stover Biochar 0.2X soil TOC Reasonable reduction efficiency Less than POM, likely due to particle size acs.org
Various Commercial ACs Not specified Eliminated bioavailability in mice Eliminated bioavailability in mice whiterose.ac.uk

Bioremediation Technologies for the Degradation of PBDD/Fs

Bioremediation presents an environmentally friendly and cost-effective approach for the cleanup of sites contaminated with PBDD/Fs. nih.gov This suite of technologies harnesses the metabolic capabilities of microorganisms and plants to break down or transform these pollutants into less harmful substances. nih.govresearchgate.net The primary mechanisms involve the use of native microbial communities or the introduction of specific plants with high biomass to treat contaminated soil. nih.gov

Microbial Bioaugmentation and Biostimulation Strategies

Microbial remediation of PBDD/Fs can be enhanced through two main strategies: bioaugmentation and biostimulation. nih.govyoutube.com Bioaugmentation involves the introduction of specific microbial strains or consortia with known PBDD/F-degrading capabilities into the contaminated environment. youtube.comnih.gov This is particularly useful when the indigenous microbial population lacks the necessary degradative potential. researchgate.net

Biostimulation, on the other hand, involves modifying the environment to stimulate the growth and activity of the native microorganisms capable of degrading the contaminants. youtube.com This can be achieved by adding nutrients, electron acceptors, or other amendments that create more favorable conditions for microbial activity. youtube.com For instance, studies have shown that the addition of an electron donor and halogenated priming compounds can stimulate the dechlorination of tetrachlorodibenzo-p-dioxin in sediment microcosms. nih.gov The amendment with 1,2,3,4-tetrachlorobenzene, for example, promoted rapid dechlorination in certain sediments. nih.gov

Research has demonstrated that combining bioaugmentation with biostimulation can be a powerful approach. nih.gov In one study, bioaugmentation with a culture containing Dehalococcoides ethenogenes strain 195, coupled with biostimulation, led to significantly higher numbers of the dehalogenase gene, indicating enhanced degradation potential. nih.gov

Phytoremediation Potentials for Dioxin-Contaminated Sites

Phytoremediation is a technology that utilizes plants to clean up contaminated environments. nih.govdiva-portal.org While research in this area for dioxin-like compounds is still emerging, it holds promise as an in-situ, non-invasive remediation method. nih.govdiva-portal.org The mechanisms of phytoremediation for organic pollutants include plant uptake and accumulation of the toxic substances. nih.gov

Studies have investigated the potential of various plants for the remediation of dioxin-contaminated soils. For example, microcosm experiments using alfalfa, in combination with amendments like arbuscular mycorrhizal fungi (Funneliformis mosseae), biosurfactants, and dioxin-degrading bacteria (Sphingomonas wittichii RW1), have shown promising results. nih.gov In one such study, a total dioxin/furan (B31954) dissipation of 23% was observed after six months. nih.gov

Vetiver grass (Chrysopogon zizanioides) is another plant that has been studied for its phytoremediation potential due to its ability to remediate both organic and inorganic pollutants. researchgate.net The effectiveness of phytoremediation can be enhanced by the synergistic action between the plants and the microbial communities in the rhizosphere (the soil region around the plant roots). researchgate.net

Table 2: Examples of Plants Investigated for Phytoremediation of Dioxins

Plant Species Type of Study Key Findings Reference
Alfalfa (Medicago sativa) Microcosm experiment with amendments 23% dissipation of total dioxins/furans in 6 months. nih.gov
Vetiver grass (Chrysopogon zizanioides) Field experiment Investigated for uptake and translocation of dioxins. researchgate.net
White Clover (Trifolium repens) Laboratory study Showed ability to remove dibenzofuran (B1670420). nih.gov

Characterization of Microbial Degradation Pathways and Strains

The biodegradation of PBDD/Fs is a complex process involving various microbial strains and enzymatic pathways. researchgate.net The initial and often rate-limiting step in the breakdown of highly brominated dioxins is reductive dehalogenation under anaerobic conditions. nih.gov This process involves the removal of bromine atoms, leading to less halogenated congeners that are more susceptible to subsequent aerobic degradation. researchgate.net

Under aerobic conditions, bacteria and fungi can attack the less halogenated dioxin molecules through oxidative pathways. researchgate.net A crucial step in this process is the angular dioxygenation of the dioxin ring, catalyzed by Rieske non-heme iron oxygenases. nih.gov This reaction destroys the planar structure of the dioxin molecule, which is a key determinant of its toxicity. nih.gov The resulting intermediates can then be further mineralized, sometimes serving as a source of carbon and energy for the microorganisms. researchgate.net

A number of microbial strains have been identified with the ability to degrade dioxin-like compounds. These include bacteria from the genera Sphingomonas, Pseudomonas, Mycobacterium, Corynebacterium, Aeromonas, and Rhodococcus. nih.govwalshmedicalmedia.commdpi.com For example, Sphingomonas sp. strain XLDN2-5 has been shown to degrade dibenzofuran through an angular dioxygenation pathway. nih.gov The degradation of 2,3,7,8-TCDD has been observed in bacterial communities dominated by genera such as Bordetella, Achromobacter, Sphingomonas, and Pseudomonas. nih.gov

Fungi also play a role in the degradation of these compounds. walshmedicalmedia.com The white-rot fungus Phanerochaete chrysosporium, for instance, is known to produce extracellular lignin-modifying enzymes that can degrade a wide range of persistent organic pollutants.

Development of Integrated Remediation Approaches for Complex PBDD/F Contamination

Given the complexity of PBDD/F contamination in real-world scenarios, a single remediation technology is often insufficient. researchgate.netresearchgate.net Therefore, the development of integrated approaches that combine multiple remediation techniques is crucial for effective site management. researchgate.netresearchgate.net These integrated strategies aim to leverage the strengths of different technologies to overcome the limitations of any single method. researchgate.net

An example of an integrated approach is the combination of physical, chemical, and biological methods. For instance, soil washing, a physical separation technique, can be used to concentrate the contaminants, followed by a chemical or biological treatment to destroy them. clu-in.org Combining physical separation with chemical extraction has been shown to enhance dioxin removal efficiency while reducing energy consumption and cost. clu-in.org

Another promising integrated strategy involves the coupling of in-situ technologies. For example, the application of activated carbon to reduce bioavailability can be combined with bioremediation to promote the long-term degradation of the sequestered contaminants. whiterose.ac.ukmdpi.com The activated carbon can create a more favorable environment for microbial activity by reducing the toxicity of the contaminants.

Nanobioremediation, which integrates nanotechnology with bioremediation, is an emerging field with potential for treating PBDD/F contamination. taylorfrancis.com Nanomaterials can be used to enhance the efficiency of bioremediation processes by, for example, increasing the bioavailability of contaminants to microorganisms or by serving as catalysts for degradation reactions. taylorfrancis.com

Research Gaps and Future Directions in Remediation Technologies for PBDD/F Contaminated Environments

Despite the progress made in developing remediation technologies for PBDD/F contamination, several research gaps and future needs remain. A significant challenge is the limited understanding of the environmental behavior and fate of PBDD/Fs, particularly the highly brominated congeners. nih.gov More research is needed to accurately quantify these compounds in various environmental matrices and to elucidate their transformation pathways. nih.gov

Key research gaps and future directions include:

Improving the efficiency of existing technologies: Further research is needed to optimize the performance of technologies like activated carbon amendment and bioremediation. whiterose.ac.uknih.gov This includes identifying more effective and cost-efficient sorbent materials and isolating novel microbial strains with enhanced PBDD/F degradation capabilities. dntb.gov.ua

Understanding long-term effectiveness: The long-term performance and potential secondary impacts of in-situ remediation technologies need to be thoroughly evaluated. gnest.org For example, the long-term stability of sequestered contaminants on activated carbon and the potential for the evolution of microbial communities during bioremediation require further investigation.

Developing novel integrated approaches: There is a need to develop and test innovative combinations of remediation technologies to address complex contamination scenarios. whiterose.ac.ukmdpi.com This includes exploring the synergy between different physical, chemical, and biological treatment methods.

Field-scale validation: Many promising remediation technologies have been primarily studied at the laboratory or pilot scale. gnest.org There is a critical need for more field-scale demonstrations to validate the effectiveness and feasibility of these technologies under real-world conditions. gnest.org

Addressing co-contaminants: PBDD/F contamination often occurs in conjunction with other pollutants. Future research should focus on developing remediation strategies that can effectively treat complex mixtures of contaminants.

Elucidating degradation pathways: While progress has been made, the complete microbial degradation pathways for many PBDD/F congeners are not fully understood. rsc.org Further research in this area will be crucial for optimizing bioremediation strategies.

Addressing these research gaps will be essential for developing more effective, sustainable, and cost-efficient solutions for the management of PBDD/F contaminated environments. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin HxBDD
Polybrominated Dibenzo-p-dioxins PBDDs
Polybrominated Dibenzofurans PBDFs
Polychlorinated Dibenzo-p-dioxins PCDDs
Polychlorinated Dibenzofurans PCDFs
2,3,7,8-Tetrachlorodibenzo-p-dioxin TCDD
1,2,3,4-Tetrachlorodibenzo-p-dioxin 1,2,3,4-TeCDD
1,2,3,4-Tetrachlorobenzene 1,2,3,4-TeCB
Dibenzo-p-dioxin (B167043) DD
Dibenzofuran DF
2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid
Salicylic acid
2,4-Dichlorophenoxyacetic acid 2,4-D
2,4,5-Trichlorophenoxyacetic acid 2,4,5-T
Vanillin
Dimethyl sulfoxide DMSO
Carbazole CA
Dibenzothiophene DBT
2,2′,3-trihydroxybiphenyl
Anthranilic acid AN
Rhodamine B RhB
Methylene blue MB
Eriochrome Black T EBT
Pentachlorophenol PCP
Per- and polyfluoroalkyl substances PFAS
Polybrominated diphenyl ethers PBDEs
Decabromodiphenyl ether Deca-BDE
2,4,6-tribromophenol 2,4,6-TBP
2,3,7,8-tetrabromodibenzofuran 2,3,7,8-TBDF
2,4,6,8-tetrabromodibenzofuran 2,4,6,8-TBDF
2-monochlorodibenzo-p-dioxin 2-MCDD
1,3-dichlorodibenzo-p-dioxin 1,3-DCDD
1,4-dichlorodibenzo-p-dioxin 1,4-DCDD
2,3-dichlorodibenzo-p-dioxin 2,3-DCDD
cis-1,2-dihydroxy-1,2-dihydrodibenzo-p-dioxin
1,2-dihydroxydibenzo-p-dioxin
2-hydroxydibenzofuran
3-(2-hydroxyphenyl)-3-oxopropionic acid
2′-Hydroxyacetophenone
Catechol
Gentisic acid
2,4-Dinitrotoluene DNT
2,6-Dinitrotoluene DNT
Trinitrotoluene TNT
Hexahydro-1,3,5-trinitro-1,3,5-triazine RDX
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine HMX
Perchlorate
N-nitrosodimethylamine NDMA
Carbon tetrachloride
Tetrachloroethene PCE
Trichloroethene TCE
Dichloroethene DCE
Vinyl chloride VC
Ethane
Ethene
Benzene (B151609)
Toluene
Ethylbenzene
Xylenes
Naphthalene
Phenanthrene
Anthracene
Fluoranthene
Pyrene
Benzo(a)pyrene
Polychlorinated biphenyls PCBs
Dieldrin
Chlordane
Heptachlor
Lindane
DDT
DDE
DDD
Aldrin
Endrin
Mirex
Toxaphene
Hexachlorobenzene HCB
Hexachlorocyclohexanes HCHs
Fluroxypyr
Quizalofop
2,4-dibromophenol
2,6-dibromophenol
2-bromophenol
4-bromophenol
2,4,6-tribromoanisole
2,4-dibromoanisole
2,6-dibromoanisole
2-bromoanisole
4-bromoanisole
2,4-dichlorophenol
2,6-dichlorophenol
2-chlorophenol
4-chlorophenol
2,4,6-trichlorophenol
2,3,4,6-tetrachlorophenol
Pentachlorophenol
2,3,5,6-tetrachloro-1,4-hydroquinone
2,3,5,6-tetrachloro-p-benzoquinone
2,3,6-trichloro-1,4-hydroquinone
2,6-dichloro-1,4-hydroquinone
2-chloro-1,4-hydroquinone
1,2,4-trihydroxybenzene
Maleylacetic acid
3-oxoadipic acid
Succinyl-CoA
Acetyl-CoA
Octachlorodibenzo-p-dioxin (B131699) OCDD
Octachlorodibenzofuran OCDF
Heptachlorodibenzo-p-dioxins HpCDDs
Heptachlorodibenzofurans HpCDFs
Hexachlorodibenzo-p-dioxins HxCDDs
Hexachlorodibenzofurans HxCDFs
Pentachlorodibenzo-p-dioxins PeCDDs
Pentachlorodibenzofurans PeCDFs
Tetrachlorodibenzo-p-dioxins TCDDs
Tetrachlorodibenzofurans TCDFs
Octabromodibenzo-p-dioxin OBDD
Octabromodibenzofuran OBDF
Heptabromodibenzo-p-dioxins HpBDDs
Heptabromodibenzofurans HpBDFs
Hexabromodibenzo-p-dioxins HxBDDs
Hexabromodibenzofurans HxBDFs
Pentabromodibenzo-p-dioxins PeBDDs
Pentabromodibenzofurans PeBDFs
Tetrabromodibenzo-p-dioxins TBDDs
Tetrabromodibenzofurans TBDFs

Regulatory Science and Policy Frameworks Governing Polybrominated Dibenzo P Dioxins

International Regulatory Frameworks for Persistent Organic Pollutants (POPs) and PBDD/Fs

The global community has recognized the significant threat posed by POPs, leading to the establishment of international agreements aimed at controlling their release and protecting human health and the environment.

Status of PBDD/Fs under the Stockholm Convention

The Stockholm Convention on Persistent Organic Pollutants is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife.

There has been a significant push to include polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in the Stockholm Convention. nih.govornl.gov A proposal was submitted to list PBDD/Fs, along with mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs), in Annex C of the Convention, which addresses the unintentional production of POPs. pops.intcityu.edu.hk This proposal is based on evidence that PBDD/Fs meet the screening criteria for POPs, including persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. researchgate.net

The Persistent Organic Pollutants Review Committee (POPRC), the technical scientific body of the Stockholm Convention, has evaluated the proposal and concluded that PBDD/Fs and PBCDD/Fs satisfy the screening criteria outlined in Annex D of the Convention. researchgate.net This decision paves the way for the preparation of a draft risk profile, which will further assess the potential harm posed by these substances. researchgate.netnih.gov The primary sources of PBDD/Fs are unintentional, often arising from the thermal degradation of brominated flame retardants (BFRs) and during industrial thermal processes. pops.int

National and Regional Environmental Regulations and Guidelines for PBDD/Fs

In addition to international efforts, several countries and regions have implemented their own regulations and guidelines for PBDD/Fs. For instance, Germany has regulations that restrict the presence of specific PBDD and PBDF congeners in substances, mixtures, and articles above a certain threshold. pops.int The Netherlands has also implemented regulations concerning the release of several PBDD/Fs. ornl.gov

In the European Union, emissions of PBDD/Fs to the air from waste incineration plants are required to be monitored. ornl.gov These national and regional measures highlight the growing recognition of the risks associated with PBDD/Fs and the need for regulatory controls.

Environmental Monitoring Programs and Control Strategies for PBDD/F Emissions

Effective environmental monitoring is crucial for understanding the extent of PBDD/F contamination and for verifying the effectiveness of control measures. zerowasteeurope.eu Environmental Monitoring Programs (EMPs) are systematic approaches to sampling and testing the environment to identify and manage potential contamination risks. cdc.govhealth.state.mn.us

Monitoring programs for PBDD/Fs often involve the analysis of various environmental matrices, including air, soil, sediment, and biota. epa.gov However, the analysis of PBDD/Fs can be challenging due to the complexity of the mixtures and the low concentrations at which they are often found. aaqr.orgepa.gov

Control strategies for PBDD/F emissions primarily focus on managing the sources of their unintentional formation. This includes regulations on the use of brominated flame retardants, which are precursors to PBDD/Fs, and the implementation of advanced pollution control technologies in industrial processes, such as waste incineration. cityu.edu.hkcdc.gov Research has shown that uncontrolled burning of waste containing BFRs is a significant source of PBDD/F emissions. nih.gov

Scientific Basis for Risk Assessment Methodologies Pertaining to PBDD/Fs in Environmental Systems

The risk assessment of PBDD/Fs is a complex process that aims to characterize the potential adverse effects on human health and the environment. epa.govnih.gov A key component of this assessment is the use of the Toxicity Equivalency Factor (TEF) methodology. nih.govnih.gov

The TEF approach is used to assess the risk of complex mixtures of dioxin-like compounds, including PBDD/Fs. ornl.gov It assigns a relative potency factor to each congener in relation to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is given a TEF of 1. health.state.mn.usepa.gov The total toxicity of a mixture is then expressed as a single value, the Toxic Equivalency (TEQ). nih.govnih.gov

The World Health Organization (WHO) has been instrumental in developing and refining the TEF methodology. nih.gov While initially focused on polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), there is a growing consensus to include 2,3,7,8-substituted PBDDs and PBDFs in the TEF concept to improve the accuracy of human risk assessments for dioxin-like compounds. nih.gov Studies have shown that PBDD/Fs can contribute significantly to the total TEQ in various food items. nih.gov

The scientific basis for risk assessment also involves understanding the environmental fate and transport of these compounds, their bioaccumulation potential, and their toxicological profiles. researchgate.netnih.gov Research indicates that PBDD/Fs exhibit dioxin-like toxicity, and their inclusion in risk assessments is essential to avoid underestimating the cumulative risk from these compounds. nih.govepa.gov

Data Tables

Table 1: Selected WHO-TEFs for Dioxin-like Compounds

This table provides a selection of Toxic Equivalency Factors (TEFs) for some polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and dioxin-like polychlorinated biphenyls (PCBs) as established by the World Health Organization. While specific TEFs for all PBDD/F congeners are still under evaluation, this table illustrates the concept used for risk assessment of dioxin-like compounds.

CompoundWHO-TEF (2005)
PCDDs
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)1
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD)1
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD)0.1
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD)0.1
1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD)0.1
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD)0.01
Octachlorodibenzo-p-dioxin (B131699) (OCDD)0.0003
PCDFs
2,3,7,8-Tetrachlorodibenzofuran (TCDF)0.1
1,2,3,7,8-Pentachlorodibenzofuran (PeCDF)0.03
2,3,4,7,8-Pentachlorodibenzofuran (PeCDF)0.3
Dioxin-like PCBs
3,3',4,4'-Tetrachlorobiphenyl (PCB 77)0.0001
3,3',4,4',5-Pentachlorobiphenyl (PCB 126)0.1
3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169)0.03
Source: Based on data from WHO reports and regulatory documents.

Q & A

Q. Table 1: Analytical Method Comparison

TechniqueSensitivity (LOD)Key ApplicationsLimitationsSource
GC-MS/ECD0.1 pg/gEnvironmental matrices (soil, water)Co-elution with PCBs
HRMS (Orbitrap)0.01 pg/gIsomer-specific quantificationHigh instrumentation cost

Q. Table 2: Toxicity Mechanisms of Halogenated Dioxins

CongenerAhR Binding Affinity (EC50_{50})Metabolic Activation PathwaySource
1,2,3,4,6,7-Hexabromo2.5 nM (estimated)CYP1A1-mediated hydroxylation
1,2,3,7,8-PeCDD (Cl)0.3 nMGlutathione conjugation

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